molecular formula C30H26N2O B14479577 5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine CAS No. 64968-39-4

5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine

Cat. No.: B14479577
CAS No.: 64968-39-4
M. Wt: 430.5 g/mol
InChI Key: ZEIIDUZHZIKNNM-UHFFFAOYSA-N
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Description

5-Benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes benzylidene, methoxyphenyl, and diphenyl groups attached to a dihydropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde derivatives with urea or thiourea in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or methanol, with the addition of a base such as sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

5-Benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylidene-4H-imidazolethion: Known for its use as a fluorogenic dye.

    2-Thiazolylimino-4-thiazolidinones: Studied for their antibacterial properties.

    4-Thiazolidinones: Investigated for their anticonvulsant and antimicrobial activities.

Uniqueness

5-Benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

64968-39-4

Molecular Formula

C30H26N2O

Molecular Weight

430.5 g/mol

IUPAC Name

5-benzylidene-4-(4-methoxyphenyl)-2,6-diphenyl-2,6-dihydro-1H-pyrimidine

InChI

InChI=1S/C30H26N2O/c1-33-26-19-17-24(18-20-26)29-27(21-22-11-5-2-6-12-22)28(23-13-7-3-8-14-23)31-30(32-29)25-15-9-4-10-16-25/h2-21,28,30-31H,1H3

InChI Key

ZEIIDUZHZIKNNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(NC(C2=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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